1-Methyl-Inosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Methylinosine-d3 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into 1-MethylinosineThe reaction conditions typically include the use of methylating agents and deuterated solvents . Industrial production methods for 1-Methylinosine-d3 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-Methylinosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
1-Methylinosine-d3 has several scientific research applications:
Chemistry: Used as a tracer in the study of nucleoside metabolism and chemical reactions involving nucleotides.
Biology: Helps in understanding the role of modified nucleotides in tRNA function and protein synthesis.
Wirkmechanismus
The mechanism of action of 1-Methylinosine-d3 involves its incorporation into tRNA, where it plays a role in stabilizing the structure and function of tRNA during protein synthesis. The deuterium labeling allows researchers to trace its metabolic pathways and interactions within the cell. The molecular targets include various enzymes involved in tRNA modification and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Methylinosine-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1-Methylinosine: The non-deuterated analog, commonly found in tRNA.
1-Methyladenosine: Another modified nucleotide found in tRNA, which also plays a role in stabilizing tRNA structure.
The deuterium labeling in 1-Methylinosine-d3 provides advantages in tracing and quantifying the compound during research, making it a valuable tool in scientific studies .
Eigenschaften
Molekularformel |
C11H14N4O5 |
---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI-Schlüssel |
WJNGQIYEQLPJMN-YZLHILBGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.